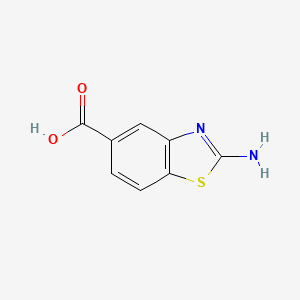

2-Amino-1,3-benzothiazole-5-carboxylic Acid

描述

2-Amino-1,3-benzothiazole-5-carboxylic acid is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at position 2 and a carboxylic acid group at position 5. Its molecular formula is C₈H₆N₂O₂S, with a molecular weight of 210.21 g/mol. The benzothiazole scaffold contributes to its aromaticity and planar structure, while the carboxylic acid group enhances polarity, influencing solubility and reactivity. This compound is of interest in medicinal chemistry, particularly as a precursor for antidiabetic agents when derivatized into ester forms (e.g., ethyl 2-amino-1,3-benzothiazole-5-carboxylate) .

属性

IUPAC Name |

2-amino-1,3-benzothiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSPJTVLMPMYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594246 | |

| Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-95-1 | |

| Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization Reactions

One common approach involves the cyclization of 2-aminobenzenethiol with carboxylic acids or their derivatives under acidic conditions. This method typically includes:

Condensation with Aldehydes or Ketones : The reaction of 2-aminobenzenethiol with aldehydes or ketones followed by cyclization under acidic or basic conditions is a prevalent method.

Reflux Conditions : A typical reaction condition includes refluxing 2-aminobenzenethiol with substituted benzoic acids in acetic acid, using sodium acetate as a catalyst to enhance cyclization efficiency.

One-Pot Multicomponent Reactions

Recent advancements have introduced one-pot multicomponent reactions that simplify the synthesis process while improving yields. For example:

- Solvent-Free Conditions : A method utilizing a mixture of 2-aminobenzenethiol, benzaldehyde derivatives, and β-keto esters can be conducted under solvent-free conditions at elevated temperatures (around 60°C), yielding high-purity products in a matter of hours.

Detailed Synthesis Protocols

General Procedure for Synthesis

The following table summarizes typical protocols for synthesizing this compound:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2-Aminobenzenethiol + Carboxylic Acid | 65–75% | |

| 2 | Aldehydes/Ketones + Acidic Medium | High Purity | |

| 3 | One-Pot Reaction (Benzaldehyde + β-Keto Ester) | 60–72% |

Case Studies in Synthesis

Several studies illustrate the effectiveness of these methods:

Case Study 1 : A solid-phase synthesis protocol employing resin-bound acyl-isothiocyanate demonstrated efficient conversion to benzothiazole derivatives with good yields.

Case Study 2 : A study reported the successful synthesis of various benzothiazole derivatives through a one-pot reaction involving multiple components, achieving yields between 40% and 84%.

Analysis of Reaction Conditions

Optimizing Yields

To enhance the yield of the desired compound, consider the following strategies:

Stoichiometry Optimization : Adjusting the molar ratios of reactants can significantly impact yield; for instance, using a ratio of approximately 1:1.1 for amine to carboxylic acid has shown positive results.

Catalyst Use : Employing catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxides can facilitate higher reaction efficiencies and minimize side product formation.

Analytical Techniques for Purity Validation

To ensure the purity and structural integrity of synthesized compounds, a combination of analytical techniques should be employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance | Confirm aromatic proton environments |

| High-Resolution Mass Spectrometry | Verify molecular weight and fragmentation patterns |

| High-Performance Liquid Chromatography | Assess purity (>97% by area normalization) |

化学反应分析

Types of Reactions

2-Amino-1,3-benzothiazole-5-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted benzothiazoles, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

科学研究应用

Medicinal Chemistry Applications

1.1 Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-amino-1,3-benzothiazole-5-carboxylic acid, in combating tuberculosis (TB). The compound has shown promising anti-tubercular activity through various synthesized derivatives that were evaluated against Mycobacterium tuberculosis. For instance, compounds derived from this structure demonstrated better inhibition potency compared to traditional anti-TB drugs like Isoniazid and Rifampicin .

A detailed study reported that specific derivatives exhibited significant binding affinity to DprE1, a key enzyme in the TB pathogen's cell wall synthesis, suggesting a mechanism of action that could be exploited for drug development .

| Compound | MIC (µg/mL) | IC50 (µM) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 7a | 0.25 | 0.15 | -8.4 |

| 7g | 0.30 | 0.20 | -8.0 |

1.2 Anticancer Properties

The anticancer potential of this compound has also been explored extensively. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells . The mechanism of action is believed to involve the inhibition of tubulin polymerization and interference with cell cycle progression, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| U251 (Glioblastoma) | 10-30 |

| WM793 (Melanoma) | 15-40 |

1.3 Anticonvulsant Activity

Another area of application is in the field of neurology where derivatives of the compound have shown anticonvulsant properties. Studies have reported that certain thiazole-integrated compounds derived from the benzothiazole structure exhibited significant protection against seizures in animal models . This suggests a potential for developing new treatments for epilepsy.

Synthesis and Derivative Development

The synthesis of this compound and its derivatives can be achieved through various chemical reactions such as diazo-coupling and Biginelli reactions . The ability to modify this compound allows researchers to tailor its properties for specific therapeutic applications.

Case Studies

Case Study 1: Anti-Tubercular Drug Development

A recent study synthesized several benzothiazole derivatives and evaluated their anti-tubercular activity against M. tuberculosis H37Rv. The results indicated that compounds with specific modifications showed enhanced activity and selectivity against resistant strains of TB .

Case Study 2: Anticancer Screening

In another investigation, a series of benzothiazole-based compounds were tested for their cytotoxicity against multiple cancer cell lines. The findings revealed that certain modifications led to increased potency and selectivity, highlighting the importance of structural variation in drug design .

作用机制

The mechanism of action of 2-Amino-1,3-benzothiazole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, physicochemical properties, and applications of 2-amino-1,3-benzothiazole-5-carboxylic acid and related compounds:

Key Differences and Implications

Aromatic System and Electronic Effects

- Benzothiazole vs. Benzene/Thiazole: The benzothiazole ring in the target compound provides extended aromaticity compared to simple benzene (e.g., 2-amino-5-chlorobenzoic acid) or monocyclic thiazole (e.g., 2-(butylamino)-4-trifluoromethylthiazole-5-carboxylic acid). This enhances π-π stacking interactions, which are critical in enzyme or receptor binding .

Substituent Effects

- Carboxylic Acid vs. Ester : The free carboxylic acid group in the target compound increases polarity and water insolubility, limiting bioavailability. Its ethyl ester derivative improves lipophilicity, acting as a prodrug that is metabolized to the active acid form .

- Trifluoromethyl and Chloro Groups: The CF₃ group in 2-(butylamino)-4-trifluoromethylthiazole-5-carboxylic acid enhances lipophilicity and electron-withdrawing effects, while the chloro substituent in 2-amino-5-chlorobenzoic acid may sterically hinder interactions or alter electronic distribution .

Research Findings and Data Gaps

- Solubility and Bioavailability: While the target compound’s ester form improves solubility, data on the free acid’s solubility in physiological buffers are lacking. Comparative studies with 2-aminoterephthalic acid (highly polar due to dual COOH groups) could clarify formulation challenges .

- Synthetic Utility: Ethyl 2-amino-1,3-benzothiazole-5-carboxylate serves as a versatile intermediate, but hydrolysis conditions to yield the free acid require optimization to avoid side reactions .

生物活性

2-Amino-1,3-benzothiazole-5-carboxylic acid (ABTCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Molecular Formula : C8H6N2O2S

Molecular Weight : 194.21 g/mol

ABTCA features a benzothiazole ring with an amino group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

ABTCA primarily exerts its biological effects through enzyme inhibition. The following enzymes have been identified as targets:

- Dihydroorotase

- DNA gyrase

- Uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB)

- Peptide deformylase

- Aldose reductase

- Dihydropteroate synthase

The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular processes. For instance, inhibition of DNA gyrase can disrupt DNA replication, making ABTCA a potential candidate for antimicrobial and anticancer therapies .

Antimicrobial Properties

Research indicates that ABTCA exhibits antimicrobial activity against various bacterial strains and fungi. Its derivatives have shown promise in inhibiting DNA topoisomerases, which are crucial for DNA replication and repair processes. The compound's mechanism involves binding to the active sites of these enzymes, leading to their inhibition.

Anticancer Activity

ABTCA has been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

These findings suggest that ABTCA may inhibit tumor growth by targeting specific metabolic pathways involved in cancer cell proliferation.

Study on Antimicrobial Activity

A study conducted by researchers at the University of Tokyo investigated the antimicrobial effects of ABTCA against pathogenic bacteria. The results showed that ABTCA significantly reduced bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent for treating infections .

Study on Cancer Cell Lines

In another study, ABTCA was tested on various cancer cell lines to evaluate its cytotoxic effects. The results indicated that ABTCA induced apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound was particularly effective against HCT116 cells, with an observed IC50 value of 15 µM .

常见问题

Q. What are the optimal synthetic routes for 2-amino-1,3-benzothiazole-5-carboxylic acid, and how can reaction yields be improved?

A common approach involves cyclization of precursor amines with carboxylic acid derivatives under acidic conditions. For example, refluxing 2-aminothiazole intermediates with substituted benzoic acids in acetic acid with sodium acetate as a catalyst (a method analogous to the synthesis of structurally related thiazole derivatives) . To improve yields:

- Optimize stoichiometry (e.g., 1:1.1 molar ratio of amine to carboxylic acid).

- Use nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) catalysts to enhance cyclization efficiency .

- Monitor reaction progress via TLC or HPLC to minimize side-product formation.

Q. How can the purity and structural integrity of this compound be validated?

Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm aromatic proton environments (e.g., NH and COOH groups) and benzothiazole ring integrity .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., exact mass ±0.01 Da) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% by area normalization) under gradient elution with UV detection at 254 nm .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- Solubility : Poor in water; use polar aprotic solvents (e.g., DMF, DMSO) for dissolution. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers .

- Stability : Store at 2–8°C in airtight containers under inert gas (N/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture, which may degrade the benzothiazole core .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Use software like AutoDock Vina to model interactions between the benzothiazole scaffold and target proteins (e.g., COX-2 or bacterial enzymes). Focus on the NH and COOH groups for hydrogen bonding .

- QSAR Modeling : Correlate substituent electronegativity or steric bulk (e.g., Cl, F at position 5) with antimicrobial or anti-inflammatory activity using regression analysis .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-Response Reproducibility : Test the compound across multiple cell lines (e.g., cancer vs. normal) with standardized protocols (e.g., MTT assay, IC calculations).

- Mechanistic Studies : Use gene knockout models or enzyme inhibition assays to confirm target specificity. For example, validate COX-2 inhibition via prostaglandin E ELISA .

Q. How can regioselective functionalization of the benzothiazole core be achieved?

Q. What are the toxicological risks associated with handling this compound?

- Acute Toxicity : Limited data; assume LD > 500 mg/kg (oral, rats) based on structurally similar benzothiazoles.

- Safety Protocols : Use fume hoods, nitrile gloves, and PPE. Follow waste disposal guidelines per OSHA/REACH regulations .

Methodological Tables

| Parameter | Typical Protocol | Reference |

|---|---|---|

| Synthesis Yield | 65–75% (acetic acid reflux, 3–5 h) | |

| HPLC Conditions | C18 column, 0.1% TFA in HO/MeOH | |

| Stability (RT) | ≤7 days (degradation <5%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。